molecular formula C24H42O3 B583291 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid CAS No. 57818-43-6

3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid

Cat. No.: B583291
CAS No.: 57818-43-6
M. Wt: 378.597
InChI Key: RCISJPUCXSEESK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid is a useful research compound. Its molecular formula is C24H42O3 and its molecular weight is 378.597. The purity is usually 95%.
The exact mass of the compound 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Heterocyclic fatty acids [FA0115]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are primarily associated with its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion is facilitated by the enzyme carnitine palmitoyltransferase 1 (CPT1) .

Cellular Effects

The cellular effects of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are largely related to its role in mitochondrial transport . The compound is converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine by CPT1, which then gets transported into the mitochondrial matrix .

Molecular Mechanism

At the molecular level, 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid exerts its effects through its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion, facilitated by CPT1, is a key step in the transport of the compound into the mitochondria .

Metabolic Pathways

13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is involved in metabolic pathways related to the synthesis of very long acyl groups . It interacts with the enzyme CPT1 during its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine .

Transport and Distribution

The transport of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid into the mitochondria requires CPT1 . This enzyme converts the compound into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine, which then gets transported into the mitochondrial matrix .

Subcellular Localization

The subcellular localization of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is primarily in the mitochondria . This is due to the role of CPT1 in facilitating the transport of the compound into the mitochondrial matrix .

Properties

IUPAC Name

13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3/c1-4-5-14-17-22-20(2)21(3)23(27-22)18-15-12-10-8-6-7-9-11-13-16-19-24(25)26/h4-19H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISJPUCXSEESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00852743
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00852743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-43-6
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00852743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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